![molecular formula C29H28N4O4 B5728507 N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]](/img/structure/B5728507.png)
N',N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'''-(methylenedi-4,1-phenylene)bis[N-(4-methoxyphenyl)urea], commonly known as MMB-4, is a synthetic compound that belongs to the class of arylalkylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes in the human body. MMB-4 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to serve as a research tool in various fields.
作用機序
MMB-4 acts as a potent and selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Upon binding to the 5-HT2A receptor, MMB-4 activates a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal activity and neurotransmitter release. These changes in neuronal activity and neurotransmitter release are thought to underlie the therapeutic effects of MMB-4 in various psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMB-4 are primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of the 5-HT2A receptor by MMB-4 leads to changes in neuronal activity and neurotransmitter release, which can result in various physiological effects, such as altered mood, cognition, and perception. In addition, MMB-4 has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of using MMB-4 in lab experiments is its high potency and selectivity for the serotonin 5-HT2A receptor. This makes it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological processes. However, one of the limitations of using MMB-4 in lab experiments is its potential toxicity and adverse effects. Therefore, careful consideration must be given to the dosage and administration of MMB-4 in lab experiments to minimize the risk of toxicity and adverse effects.
将来の方向性
There are several future directions for research on MMB-4. One potential direction is the development of new and more potent agonists of the serotonin 5-HT2A receptor based on the structure of MMB-4. Another potential direction is the investigation of the therapeutic potential of MMB-4 in the treatment of various psychiatric disorders in humans. Additionally, further research is needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MMB-4, which could lead to the development of more effective and targeted therapies for psychiatric disorders.
合成法
The synthesis of MMB-4 involves the reaction of 4-methoxyphenyl isocyanate with 4-bromo-2,5-dimethoxybenzaldehyde in the presence of sodium hydride, followed by the addition of methylamine and subsequent heating. The resulting product is then purified through column chromatography to obtain pure MMB-4.
科学的研究の応用
MMB-4 has been extensively studied in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MMB-4 has been used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological processes, such as mood regulation, cognition, and perception. In pharmacology, MMB-4 has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression, anxiety, and schizophrenia. In medicinal chemistry, MMB-4 has been used as a lead compound to develop new and more potent agonists of the serotonin 5-HT2A receptor.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-[[4-[(4-methoxyphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-36-26-15-11-24(12-16-26)32-28(34)30-22-7-3-20(4-8-22)19-21-5-9-23(10-6-21)31-29(35)33-25-13-17-27(37-2)18-14-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVAJRBJXXPQFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-{[(4-methoxyanilino)carbonyl]amino}benzyl)phenyl]-N'-(4-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)

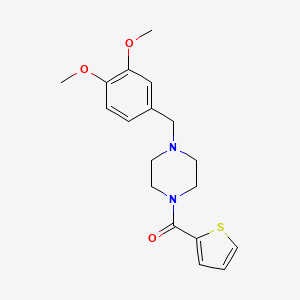
![2-(4-acetylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5728455.png)
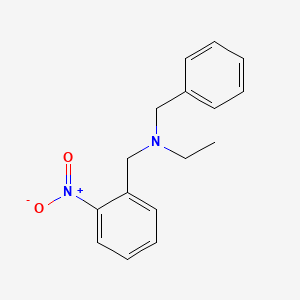

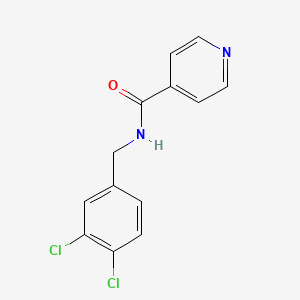
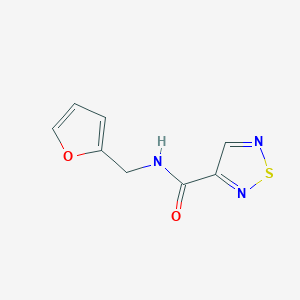
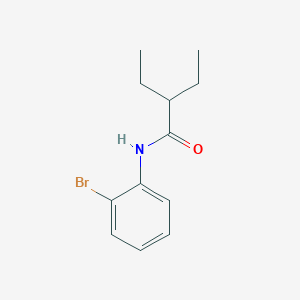
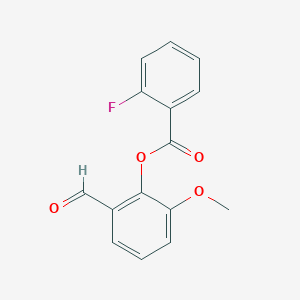
![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
